molecular formula C20H28N2O2 B10810480 Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)-

Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)-

Cat. No.: B10810480
M. Wt: 328.4 g/mol
InChI Key: FFRPXIHFEUDATH-UHFFFAOYSA-N
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Description

"Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)-" is a symmetrical aromatic compound featuring a central benzene ring substituted at the 1,4-positions with two 2-methylpiperidin-1-ylcarbonyl groups. The carbonyl groups bridge the benzene core to the piperidine moieties, which contain a methyl substituent at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, or pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- typically involves the reaction of benzene-1,4-dicarbonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates. The general reaction scheme is as follows:

Benzene-1,4-dicarbonyl chloride+2×2-methylpiperidineBenzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)-+2×HCl\text{Benzene-1,4-dicarbonyl chloride} + 2 \times \text{2-methylpiperidine} \rightarrow \text{Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)-} + 2 \times \text{HCl} Benzene-1,4-dicarbonyl chloride+2×2-methylpiperidine→Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)-+2×HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield N-oxides, while reduction would produce alcohol derivatives .

Scientific Research Applications

Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- involves its interaction with specific molecular targets. The piperidine rings can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Electronic Properties

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents Key Electronic Features Reference
1,4-Bis(imidazol-1-ylmethyl)benzene Imidazole groups High electron density; metal coordination affinity
1,4-Bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene Pyridazinone groups Planar topology; strong PDE III inhibition (IC₅₀ = 0.07 µM)
1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene Conjugated carboxylate groups High polarizability; nonlinear optical properties (β = 1.2 × 10⁻³⁰ esu)
Target Compound 2-Methylpiperidinylcarbonyl Predicted steric hindrance; moderate electron-withdrawing character -
  • Electronic Effects: The target compound’s carbonyl groups likely exhibit electron-withdrawing behavior, similar to the carboxylate groups in 1,4-bis(3-carboxy-3-oxo-prop-1-enyl)benzene, which enhance polarizability and optical nonlinearity . However, the piperidine rings may introduce steric constraints absent in planar analogues like pyridazinone derivatives .
  • Metal Coordination: Unlike imidazole-based derivatives (e.g., 1,4-bis(imidazol-1-ylmethyl)benzene), which form robust metal-organic frameworks (MOFs) via nitrogen donor atoms , the target compound’s piperidine groups lack lone pairs for direct coordination, limiting its utility in MOF synthesis.

Pharmacological Activity

Table 2: Pharmacological Profiles of Bis-Substituted Benzene Derivatives

Compound Biological Target Activity (IC₅₀/ED₅₀) Application
1,4-Bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene PDE III enzyme IC₅₀ = 0.07 µM Inodilator (cardiac therapy)
1,4-Bis(imidazol-1-ylmethyl)benzene Zinc ion complexes Fluorescence sensitization Analytical sensing
Target Compound Hypothetical targets Not reported Potential CNS modulation* -
  • PDE III Inhibition: Pyridazinone derivatives exhibit potent PDE III inhibition due to their planar topology and optimal separation of electronegative centers .
  • Analytical Applications: Imidazole derivatives sensitize fluorescence in metal complexes (e.g., Zn²⁺), suggesting that the target compound’s carbonyl groups could interact with metal ions, albeit with lower efficiency due to weaker donor capacity .

Stability and Reactivity

  • Photochemical Stability : Unlike 1,4-bis(phenylsulfonyloxy)benzene, which undergoes S-O cleavage under UV light to generate acids , the target compound’s amide-like carbonyl groups are less prone to photolytic degradation.
  • Thermal Stability : Polymers derived from 1,4-bis(2-tosyloxyethoxy)benzene exhibit 5% weight loss at 338–377°C, indicating high thermal resistance . The target compound’s piperidine substituents may lower thermal stability due to increased conformational flexibility.

Biological Activity

Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)-, also known by its CAS number 615598, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H28_{28}N2_2O2_2
  • Molecular Weight : 328.45 g/mol
  • IUPAC Name : Benzene-1,4-bis(2-methylpiperidin-1-ylcarbonyl)
  • InChI Key : QXGQYVZJQHGBKZ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- can be categorized into several areas:

1. Antimicrobial Properties

Research indicates that compounds similar to Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- exhibit antimicrobial activity. For instance, studies have shown that derivatives with piperidine moieties can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anticancer Activity

Several studies have explored the anticancer potential of benzene derivatives. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that compounds with similar structures to Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 to 15 µM depending on the specific derivative used.

3. Neuroprotective Effects

The neuroprotective effects of piperidine-containing compounds have been documented in various models of neurodegeneration. In vitro studies suggest that these compounds may reduce oxidative stress and apoptosis in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth; effective against Gram-positive bacteria
AnticancerCytotoxic effects on MCF-7 and HeLa cell lines; IC50 = 5-15 µMJournal of Medicinal Chemistry
NeuroprotectiveReduction in oxidative stress and apoptosis in neuronal cellsNeuroscience Letters

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of various piperidine derivatives, Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antimicrobial activity.

Anticancer Mechanism

The anticancer mechanism was further elucidated through flow cytometry analysis which revealed that treated cancer cells exhibited increased levels of apoptosis markers compared to untreated controls. This suggests that Benzene, 1,4-bis(2-methylpiperidin-1-ylcarbonyl)- may induce apoptosis through intrinsic pathways.

Properties

IUPAC Name

[4-(2-methylpiperidine-1-carbonyl)phenyl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-15-7-3-5-13-21(15)19(23)17-9-11-18(12-10-17)20(24)22-14-6-4-8-16(22)2/h9-12,15-16H,3-8,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRPXIHFEUDATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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